[1,1'-Biphenyl]diol, 4-chloro-
Description
Historical Trajectories and Milestones in the Academic Study of [1,1'-Biphenyl]diol, 4-chloro-
The academic focus on specific isomers of [1,1'-Biphenyl]diol, 4-chloro- has been driven by their relevance as PCB metabolites and as synthetic intermediates. Research has led to the development of various synthetic routes and the characterization of their properties.
A significant area of research has been the synthesis of these compounds to serve as analytical standards for identifying PCB metabolites in biological and environmental samples. uiowa.edu One general and high-yielding synthetic strategy involves the palladium-catalyzed cross-coupling of dimethoxyphenylboronic acids with aryl bromides, followed by demethylation to yield the desired chlorinated dihydroxybiphenyls. uiowa.edu
Specific research findings for various isomers are detailed below:
4-Chloro-[1,1'-biphenyl]-2,2'-diol: This isomer has been synthesized and characterized as a colorless solid with a melting point of 119-120 ºC. rsc.org Its synthesis is part of a broader effort to produce various substituted biphenyldiols. rsc.org
2-Chloro-[1,1'-biphenyl]-4,4'-diol: This compound is a member of the hydroxybiphenyls class and is defined as biphenyl-4,4'-diol where a hydrogen at the 2-position is replaced by chlorine. ebi.ac.uk It is recognized as a metabolite of polychlorinated biphenyls.
[1,1'-Biphenyl]-4-ol, 4'-chloro-: Also known as 4-Chloro-4'-hydroxybiphenyl, this compound has been the subject of studies to determine its physical and chemical properties. chemeo.com It is a monochlorinated biphenyl (B1667301), a class of compounds studied for their environmental degradation pathways. ebi.ac.uk
[1,1-Biphenyl]-2,4-diol, 5-chloro-: This chlorinated biphenyl derivative is of interest in medicinal chemistry and materials science due to its structural similarities to bioactive lignans (B1203133) like honokiol. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by hydroxylation and chlorination. Research has also explored its potential as a ligand in catalysis and its antimicrobial properties.
The following table provides a summary of key data for some of the studied isomers:
| Isomer Name | CAS Number | Molecular Formula | Key Research Findings |
| 4-Chloro-[1,1'-biphenyl]-2,2'-diol | Not explicitly found | C12H9ClO2 | Synthesized as a colorless solid, mp 119-120 ºC. rsc.org |
| 2-Chloro-[1,1'-biphenyl]-4,4'-diol | 56858-70-9 | C12H9ClO2 | Manually annotated by the ChEBI Team as a hydroxybiphenyl. ebi.ac.uk |
| [1,1'-Biphenyl]-4-ol, 4'-chloro- | 28034-99-3 | C12H9ClO | Chemical and physical properties have been cataloged. chemeo.com |
| [1,1-Biphenyl]-2,4-diol, 5-chloro- | 106539-32-6 | C12H9ClO2 | Synthesis via Suzuki-Miyaura coupling; interest in medicinal chemistry. |
The ongoing research into these compounds continues to illuminate their roles in both biological systems and synthetic applications, contributing to a deeper understanding of the broader class of halogenated phenolic compounds. evitachem.com
Structure
3D Structure
Properties
CAS No. |
138396-05-1 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
SBZPASPFBUIKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Biphenyl Diol, 4 Chloro and Its Derivatives
Chemo- and Regioselective Synthesis Strategies
Achieving the precise architecture of [1,1'-Biphenyl]diol, 4-chloro- requires methods that can selectively form the central carbon-carbon bond and introduce functional groups at specific positions without interfering with other reactive sites. Chemo- and regioselectivity are therefore paramount in designing efficient synthetic routes.
The formation of the biphenyl (B1667301) C-C bond is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a versatile and modular approach, allowing for the connection of two distinct aryl fragments. Several named reactions are central to this field, each with its own mechanistic nuances and substrate scope. rsc.orgresearchgate.net
The Suzuki-Miyaura cross-coupling is one of the most widely used methods due to the mild reaction conditions and the commercial availability and stability of its organoboron reagents. researchgate.net The synthesis of a 4-chloro-biphenyldiol derivative could be envisioned by coupling a 4-chlorophenylboronic acid with a dihydroxy-substituted aryl halide. The catalytic cycle, typically involving a Palladium(0) species, proceeds through three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. rsc.org
Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst. rsc.org
The Negishi cross-coupling utilizes organozinc reagents, which are known for their high reactivity. This method is particularly valued for its regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.orgnih.gov The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination, often catalyzed by nickel or palladium complexes. rsc.org
The Stille cross-coupling employs organotin reagents. While effective, the toxicity of organotin compounds has led to a decline in its use in some applications. The mechanism follows the same fundamental catalytic cycle. rsc.org Other notable methods include the Kumada coupling (using Grignard reagents) and the classic Ullmann reaction, which involves a copper-catalyzed coupling of two aryl halides and can be adapted for asymmetric synthesis. rsc.orgresearchgate.net
A comparison of these key coupling reactions is presented below.
| Reaction | Catalyst (Typical) | Substrates | Key Features |
| Suzuki-Miyaura | Pd complexes (e.g., Pd(PPh₃)₄) | Aryl Halide + Arylboronic Acid | Mild conditions, high tolerance of functional groups, stable reagents. rsc.orgresearchgate.net |
| Negishi | Ni or Pd complexes | Aryl Halide + Organozinc Reagent | High reactivity and selectivity, useful for complex molecules. rsc.orgnih.gov |
| Stille | Pd complexes | Aryl Halide + Organotin Reagent | Tolerant of a wide range of functional groups. rsc.org |
| Kumada | Ni or Pd complexes | Aryl Halide + Grignard Reagent (Organomagnesium) | High reactivity of Grignard reagent, but lower functional group tolerance. rsc.orgnih.gov |
| Ullmann | Copper | Two Aryl Halides | Classic method, can be used for enantioselective synthesis of atropisomers. rsc.org |
An alternative to constructing the molecule via coupling of pre-functionalized rings is the targeted functionalization of a simpler biphenyl core. This approach can sometimes offer a more direct route to the final product.
One straightforward method involves the direct electrophilic chlorination of a biphenyldiol or, conversely, the hydroxylation of 4-chloro-1,1'-biphenyl. For instance, a solution of biphenyl can be treated with chlorine gas or other chlorinating agents like tin(IV) chloride to introduce chlorine atoms onto the rings. researchgate.netnih.gov However, controlling the regioselectivity of such reactions can be challenging, often leading to mixtures of isomers.
More advanced strategies offer superior regiocontrol. Directed ortho-metalation (DoM) is a powerful technique where a directing metalating group (DMG) on an aromatic ring directs deprotonation by a strong base to the adjacent ortho position. uni-muenchen.de For a biphenyl system, a strategically placed DMG, such as an amide or carbamate, can facilitate metalation (e.g., lithiation or magnesiation) at a specific site, which can then be quenched with an electrophile to install a hydroxyl group (or a precursor). This process can be repeated to introduce multiple functionalities with high precision. uni-muenchen.deacs.org
Another elegant approach is the oxidative coupling of phenols. In this method, a substituted phenol (B47542) is treated with a one-electron oxidant, such as iron(III) chloride (FeCl₃), to generate phenoxy radicals. jraic.com These radicals can then dimerize to form a C-C bond, yielding a biphenyldiol. The regioselectivity of the coupling (C-C vs. C-O bond formation) is influenced by the steric and electronic nature of the substituents on the starting phenol. For example, the oxidative coupling of 2,6-disubstituted phenols can lead to the formation of 4,4'-biphenyldiols. jraic.com
Novel Coupling Reactions and Mechanistic Pathways
Green Chemistry Principles in [1,1'-Biphenyl]diol, 4-chloro- Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. um-palembang.ac.id These principles are increasingly important in both academic and industrial synthesis.
A key goal of green chemistry is to minimize the use of volatile organic solvents, which contribute to pollution and pose safety risks. Mechanochemistry , specifically using a ball mill, offers a compelling solvent-free alternative to traditional solution-phase synthesis. acs.org In this technique, mechanical energy is used to induce chemical reactions between solid-state reactants. The synthesis of biphenyltetracarboxydiimides has been successfully demonstrated using ball milling, achieving high yields in significantly shorter reaction times (minutes versus hours) compared to conventional refluxing in solvents like DMF. mdpi.com This solvent-free approach could be adapted for the synthesis of [1,1'-Biphenyl]diol, 4-chloro-.
The use of catalytic reagents is inherently greener than using stoichiometric ones, as it reduces waste. um-palembang.ac.id Modern cross-coupling reactions strive for high efficiency with extremely low catalyst loadings, sometimes in the parts-per-million (ppm) range. researchgate.netacs.org The development of highly active palladium catalysts and robust ligands allows for high turnover numbers (TON) and turnover frequencies (TOF), making the process more economically and environmentally viable. researchgate.net Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, adds to the sustainability of the process. researchgate.net
Atom economy , a concept introduced by Barry Trost, assesses the efficiency of a reaction by measuring the proportion of atoms from the reactants that are incorporated into the final desired product. um-palembang.ac.idacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.
In the context of biphenyl synthesis, traditional cross-coupling reactions like Suzuki or Stille are not perfectly atom-economical because they generate stoichiometric amounts of waste from the organometallic reagent (e.g., boronic acid or tin byproducts).
| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |
| Addition | A + B | C | None | 100% |
| Suzuki Coupling | R¹-X + R²-B(OH)₂ | R¹-R² | X-B(OH)₂ + Base-H | < 100% |
| Direct C-H Arylation | R¹-H + R²-X | R¹-R² | H-X | Higher than Suzuki |
A more atom-economical alternative that has gained traction is direct C-H arylation . researchgate.net This strategy involves coupling an aryl halide with an unfunctionalized C-H bond of another aromatic ring, thereby avoiding the need to pre-install an organometallic functional group. This reduces the number of synthetic steps and minimizes waste, aligning closely with the principles of atom economy and sustainability. researchgate.net Similarly, reactions like hydroamination, which involve the direct addition of an amine to an alkene, are considered highly atom-economical routes for synthesizing amine derivatives. acs.org
Solvent-Free and Catalytic Routes
Asymmetric Synthesis and Chiral Analogues of [1,1'-Biphenyl]diol, 4-chloro-
Chirality in biphenyl derivatives often arises from atropisomerism , a phenomenon where rotation around the single bond connecting the two aryl rings is sterically hindered. rsc.orgresearchgate.net If the four ortho-substituents are sufficiently bulky, rotation is restricted, allowing for the isolation of stable, non-superimposable enantiomers. The introduction of substituents onto the [1,1'-Biphenyl]diol, 4-chloro- core, particularly at the positions ortho to the inter-ring bond, could thus generate chiral analogues.
The enantioselective synthesis of these chiral biphenyls is a significant area of research, as these molecules are highly valuable as chiral ligands and catalysts in asymmetric synthesis. nih.govchemrxiv.org Several strategies can be employed:
Asymmetric Cross-Coupling : The Ullmann reaction, for example, can be rendered enantioselective by using a chiral catalyst to couple ortho-substituted aryl halides, producing enantiomerically enriched biphenyls. rsc.org
Kinetic Resolution : A racemic mixture of a chiral biphenyldiol can be resolved by reacting it with a chiral agent. This can be achieved through enzymatic processes or through catalysis. For instance, a copper-hydride catalyzed atroposelective Si-O coupling with a hydrosilane can selectively silylate one enantiomer of a racemic biphenol over the other, allowing for their separation. acs.org N-heterocyclic carbene (NHC) catalyzed atroposelective acylation is another powerful method for the kinetic resolution of biaryl diols. acs.org
Derivatization with Chiral Auxiliaries : A racemic biphenyldiol can be reacted with a chiral auxiliary to form diastereomers, which can then be separated by standard techniques like chromatography. Subsequent removal of the auxiliary yields the separated enantiomers. A general method involves transforming acyclic diols into biphenyl dioxolanes using a flexible biphenyl chiroptical probe, which allows for the assignment of absolute configuration. acs.org
The resulting enantiomerically pure biphenyldiols, known as BIPOLs, are analogues of the famous BINOL ligands and can be used to create a new generation of chiral phosphoramidite (B1245037) ligands or chiral phosphoric acid organocatalysts for a wide range of asymmetric transformations. nih.govchemrxiv.orguhmreactiondynamics.org
Mechanistic Studies of 1,1 Biphenyl Diol, 4 Chloro Reactivity and Transformations
Oxidative and Reductive Transformations of the Biphenyl (B1667301) Core
The biphenyl core of [1,1'-Biphenyl]diol, 4-chloro- can undergo both oxidative and reductive transformations, primarily involving the functional groups.
Oxidative Transformations: The phenolic hydroxyl groups make the molecule susceptible to oxidation.
Formation of Quinones: Oxidation can lead to the formation of quinone or diphenoquinone (B1195943) structures. sinocurechem.com Common oxidizing agents used for similar phenolic compounds include iron(III) chloride, potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃). The reaction proceeds through the formation of phenoxyl radicals, which can then couple. Depending on the reaction conditions and the specific isomer, various C-C or C-O coupled products can be formed. nih.gov For instance, the oxidation of substituted phenols is a known route to produce biphenyldiols and their corresponding diphenoquinones. sinocurechem.com
Oxidative Coupling: Catalytic oxidative coupling of phenols is a key method for forming the biphenyl linkage itself. nih.gov In the context of the pre-formed [1,1'-Biphenyl]diol, 4-chloro-, further oxidation could potentially lead to polymerization or the formation of more complex coupled structures.
Reductive Transformations:
Dehalogenation: The chlorine atom can be removed through reductive dehalogenation (hydrodehalogenation). This can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄). This process replaces the C-Cl bond with a C-H bond.
Reduction of Aromatic Rings: The biphenyl rings themselves are generally resistant to reduction due to their aromatic stability. However, under harsh conditions, such as Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), the aromatic rings can be partially reduced to form cyclohexadiene derivatives. researchgate.net
| Transformation Type | Reagents/Conditions | Potential Products |
| Oxidation | KMnO₄, FeCl₃, O₂/Catalyst | Quinones, Diphenoquinones, Polymeric ethers |
| Reduction (Dehalogenation) | H₂, Pd/C; LiAlH₄ | [1,1'-Biphenyl]diol |
| Reduction (Ring) | Na, NH₃ (liq.), EtOH | Dihydro-biphenyldiol derivatives |
Reaction Kinetics and Thermodynamic Profiles of Key Transformations
Detailed kinetic and thermodynamic data for specific transformations of [1,1'-Biphenyl]diol, 4-chloro- are not widely documented. However, profiles can be inferred from studies on analogous compounds and general mechanistic principles.
Reaction Kinetics:
Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the stability of the intermediate arenium ion. Activating groups like -OH stabilize this positively charged intermediate, lowering the activation energy of the rate-determining step and increasing the reaction rate. libretexts.org Conversely, the deactivating -Cl group destabilizes the intermediate, increasing the activation energy. Kinetic studies on similar systems show that the rate-determining step is the initial attack of the electrophile. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions are often first-order in the substrate and can be first or second-order in the nucleophile, depending on the mechanism. nih.gov The rate is significantly enhanced by electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The leaving group ability follows the order F > Cl ≈ Br > I, which is counterintuitive based on bond strength but reflects the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic attack. nih.gov
Oxidation: Kinetic studies of the oxidation of biphenyldiols by metal ions show that the reaction rates are dependent on the concentrations of both the biphenyldiol and the oxidant. acs.org The rate-limiting step in many phenol (B47542) oxidations is the initial electron transfer to form a phenoxyl radical.
Thermodynamic Profiles:
Oxidation to Quinones: The oxidation of a diol to a quinone involves the formation of two C=O double bonds and the loss of aromaticity in one ring. While this disrupts the biphenyl aromatic system, the formation of the conjugated quinone system is often thermodynamically favorable, especially with strong oxidizing agents. Computational studies can be used to predict the thermodynamic favorability (ΔG) of such transformations. researchgate.net
Role of Hydroxyl and Chloro Substituents in Directing Reactivity and Selectivity
Directing Effects in Electrophilic Aromatic Substitution: The positions for electrophilic attack are determined by the ability of the substituents to stabilize the positive charge in the arenium ion intermediate.
-OH Group (Activating, o,p-director): The lone pairs on the oxygen atom can be donated into the ring via resonance, effectively stabilizing the positive charge when the attack is at the ortho or para positions. This strong stabilization leads to preferential substitution at these sites.
Combined Influence: In [1,1'-Biphenyl]diol, 4-chloro-, the two types of substituents are in competition. The powerful activating effect of the hydroxyl groups will dominate, making the ring they are attached to the primary site of reaction. The chloro-substituted ring is deactivated and will react much more slowly. Within the diol-substituted ring, electrophilic attack will be directed to the available positions ortho and para to the hydroxyl groups. For example, in a hypothetical 4'-chloro-[1,1'-biphenyl]-2,4-diol, the first ring is highly activated by two hydroxyl groups, and an incoming electrophile would be strongly directed to the positions ortho and para to them.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |
| -OH | -I (Weakly withdrawing) | +M (Strongly donating) | Activating | ortho, para |
| -Cl | -I (Strongly withdrawing) | +M (Weakly donating) | Deactivating | ortho, para |
Advanced Spectroscopic and Structural Elucidation of 1,1 Biphenyl Diol, 4 Chloro and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For 2'-chloro-[1,1'-biphenyl]-2,5-diol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for unambiguous assignment of all proton and carbon signals. The presence of two phenyl rings, hydroxyl groups, and a chlorine atom leads to a complex spectrum where chemical shifts are influenced by inductive effects, resonance, and anisotropic effects. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2'-chloro-[1,1'-biphenyl]-2,5-diol (Note: This table is a hypothetical representation for illustrative purposes.)
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| C1 | - | ~125.0 |
| C2 | - | ~148.0 (C-OH) |
| C3 | 6.8-7.0 | ~118.0 |
| C4 | 6.7-6.9 | ~115.0 |
| C5 | - | ~150.0 (C-OH) |
| C6 | 6.7-6.9 | ~120.0 |
| C1' | - | ~135.0 |
| C2' | - | ~133.0 (C-Cl) |
| C3' | 7.2-7.4 | ~130.0 |
| C4' | 7.1-7.3 | ~128.0 |
| C5' | 7.1-7.3 | ~127.0 |
| C6' | 7.3-7.5 | ~131.0 |
| OH | 4.5-5.5 (broad) | - |
To overcome the challenges of spectral overlap and confirm the predicted assignments, multi-dimensional NMR experiments are indispensable. libretexts.org These techniques correlate nuclear spins through bonds or through space, providing a complete picture of the molecular framework. nationalmaglab.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between adjacent protons on each aromatic ring, allowing for the sequential assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates each proton with its directly attached carbon atom. It is a powerful tool for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the two phenyl rings (e.g., correlation from H-6 to C-2' and C-6') and for assigning the quaternary carbons, including those bearing the hydroxyl and chloro substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is vital for confirming the conformation, particularly the relative orientation of the two rings around the C1-C1' bond.
The application of these techniques provides a robust method for the complete structural elucidation in solution. aps.org
Solid-state NMR (ssNMR) provides atomic-level information on materials in the solid phase, where solution NMR is not applicable. mdpi.com For 2'-chloro-[1,1'-biphenyl]-2,5-diol, ssNMR, particularly using Cross-Polarization Magic-Angle Spinning (CP/MAS), would be invaluable for studying its solid-state structure and identifying polymorphism. spbu.ru
In the solid state, molecules adopt fixed conformations and packing arrangements. Different crystal polymorphs will have distinct molecular packing, leading to measurable differences in their ¹³C chemical shifts. acs.org Thus, ssNMR can serve as a fingerprinting technique to distinguish between different crystalline forms or to characterize amorphous material. The ¹³C CP/MAS spectrum would show resolved resonances for each unique carbon in the crystal's asymmetric unit. The appearance of more signals than expected for a single molecule would indicate the presence of multiple, crystallographically independent molecules (a higher Z' value) or a mixture of polymorphs.
Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Two Polymorphs (Note: This table is a hypothetical representation for illustrative purposes.)
| Carbon Position | Polymorph A δ (ppm) | Polymorph B δ (ppm) | Δδ (ppm) |
| C-OH (avg) | 149.5 | 151.0 | 1.5 |
| C-Cl | 133.2 | 132.5 | -0.7 |
| Aromatic C (avg) | 127.8 | 128.5 | 0.7 |
Multi-Dimensional NMR Techniques for Structure and Dynamics
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide characteristic fingerprints for functional groups and skeletal structures. epequip.comgatewayanalytical.com
For 2'-chloro-[1,1'-biphenyl]-2,5-diol, FTIR spectroscopy would be particularly sensitive to polar functional groups. Key expected absorptions include:
O-H stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching: Strong bands in the 1200-1300 cm⁻¹ range.
Raman spectroscopy would effectively complement the FTIR data. It is often more sensitive to non-polar bonds and symmetric vibrations, making it ideal for observing:
Biphenyl (B1667301) C-C stretch: The inter-ring C-C stretching vibration.
C-Cl stretching: A characteristic band typically found in the lower frequency region (e.g., 600-800 cm⁻¹), which can be weak in FTIR.
Skeletal vibrations: The breathing modes of the aromatic rings.
The combination of both techniques provides a comprehensive vibrational profile of the molecule, useful for identification and for studying intermolecular interactions, such as hydrogen bonding. spectroscopyonline.com
Table 3: Principal Vibrational Modes for 2'-chloro-[1,1'-biphenyl]-2,5-diol (Note: This table is a hypothetical representation for illustrative purposes.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch (H-bonded) | 3200 - 3500 | FTIR (Strong, Broad) |
| Aromatic C-H stretch | 3000 - 3100 | FTIR/Raman (Medium) |
| Aromatic C=C stretch | 1450 - 1600 | FTIR/Raman (Strong) |
| C-O stretch | 1200 - 1300 | FTIR (Strong) |
| C-Cl stretch | 600 - 800 | Raman (Strong) |
X-ray Diffraction Studies of Crystalline [1,1'-Biphenyl]diol, 4-chloro-
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level. wikipedia.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.
Obtaining a suitable single crystal of 2'-chloro-[1,1'-biphenyl]-2,5-diol would allow for analysis by single-crystal X-ray diffraction (SCXRD). anton-paar.com This technique would unambiguously confirm the molecular structure, including the precise substitution pattern.
A key structural parameter for biphenyl compounds is the torsional or dihedral angle between the two aromatic rings. This angle is a result of the balance between steric hindrance (favoring a twisted conformation) and electronic conjugation (favoring a planar conformation). The presence of substituents at the ortho positions (like the 2'-chloro and 2-hydroxyl groups) would be expected to induce a significant twist, leading to a non-planar conformation. SCXRD analysis would provide the exact value of this dihedral angle.
Furthermore, the crystal structure would reveal the network of intermolecular interactions, primarily hydrogen bonds formed by the two hydroxyl groups. These interactions dictate the crystal packing and influence the compound's physical properties.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data (Note: This table is a hypothetical representation for illustrative purposes.)
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
| C1-C1' bond length (Å) | 1.49 |
| C-Cl bond length (Å) | 1.74 |
| Phenyl-Phenyl Dihedral Angle (°) | 55.8 |
| H-Bond Distance (O-H···O) (Å) | 2.75 |
Powder X-ray diffraction (PXRD) is a fundamental tool for the analysis of polycrystalline materials and is particularly crucial for identifying and distinguishing between different crystalline polymorphs. researchgate.neticdd.com Each polymorph, having a unique crystal lattice and packing arrangement, will produce a characteristic diffraction pattern. rigaku.com
If 2'-chloro-[1,1'-biphenyl]-2,5-diol can exist in multiple polymorphic forms, PXRD would be the primary technique to identify them. The diffraction pattern for each form would consist of a unique set of peaks at specific 2θ angles. Comparing the PXRD pattern of a new batch to a reference pattern can confirm phase purity or identify the presence of a mixture of polymorphs or an amorphous phase (which appears as a broad halo). americanpharmaceuticalreview.com This control over polymorphism is critical in fields like pharmaceuticals, where different forms can have different properties.
Table 5: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs (Note: This table is a hypothetical representation for illustrative purposes.)
| Polymorph A | Polymorph B |
| 2θ Angle (°) | 2θ Angle (°) |
| 10.2 | 11.5 |
| 15.8 | 16.1 |
| 20.5 | 22.4 |
| 24.1 | 25.0 |
| 28.9 | 28.2 |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the study of [1,1'-Biphenyl]diol, 4-chloro-, mass spectrometry provides critical insights into its molecular structure and the stability of its various fragments.
The electron ionization (EI) mass spectrum of chlorinated biphenyls typically shows a prominent molecular ion peak. For instance, the related compound 4-chloro-1,1'-biphenyl, which lacks the hydroxyl groups, exhibits a molecular ion peak corresponding to its molecular weight. nist.gov For [1,1'-Biphenyl]diol, 4-chloro-, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular formula, C₁₂H₉ClO₂.
The fragmentation of polychlorinated biphenyl (PCB) derivatives often involves the loss of chlorine atoms and the cleavage of the biphenyl linkage. core.ac.uk In the case of [1,1'-Biphenyl]diol, 4-chloro-, characteristic fragmentation pathways would likely involve the initial loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). Subsequent fragmentation could involve the loss of one or both hydroxyl groups, likely as water molecules (H₂O) or hydroxyl radicals (•OH), and cleavage of the C-C bond between the two phenyl rings. The relative abundance of the fragment ions can provide information about the stability of the resulting cations and the bond strengths within the molecule.
Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable tool in mass spectrometry to trace the pathways of fragmentation and to understand reaction mechanisms. nih.gov In the context of [1,1'-Biphenyl]diol, 4-chloro-, selective deuteration of the hydroxyl groups or specific positions on the aromatic rings would allow for the unambiguous assignment of fragmentation pathways. For example, if the hydroxyl protons are replaced with deuterium, any fragment resulting from the loss of a hydroxyl group would show a corresponding mass shift, confirming the origin of the lost atoms. While specific isotopic labeling studies on [1,1'-Biphenyl]diol, 4-chloro- are not widely documented in publicly available literature, the principles of such studies on related phenolic and chlorinated aromatic compounds are well-established. nih.gov
A hypothetical fragmentation pattern for [1,1'-Biphenyl]diol, 4-chloro- is presented in the table below, based on common fragmentation behaviors of related compounds.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [M]⁺ | Molecular Ion | 220/222 |
| [M-Cl]⁺ | Loss of a chlorine atom | 185 |
| [M-H₂O]⁺ | Loss of a water molecule | 202/204 |
| [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide | 157 |
| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111/113 |
| [C₆H₅O]⁺ | Phenoxy cation | 93 |
Note: The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments, with the ³⁷Cl isotope being approximately one-third as abundant as the ³⁵Cl isotope.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure of a molecule, including the nature of its electronic transitions and the extent of electronic conjugation.
The UV-Vis absorption spectrum of [1,1'-Biphenyl]diol, 4-chloro- is expected to be characterized by intense absorptions in the ultraviolet region, arising from π → π* transitions within the aromatic rings. The biphenyl moiety itself exhibits a strong absorption band, which is influenced by the substituents on the phenyl rings. The hydroxyl (-OH) groups, being electron-donating, and the chloro (-Cl) group, being electron-withdrawing and possessing lone pairs, can both influence the electronic transitions.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many aromatic compounds, including biphenyl derivatives, are fluorescent. The fluorescence emission spectrum of [1,1'-Biphenyl]diol, 4-chloro- would provide information about the energy of its lowest excited singlet state. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the presence of heavy atoms like chlorine, which can enhance intersystem crossing to the triplet state, potentially quenching fluorescence. researchgate.net
The table below summarizes the expected electronic spectroscopic properties for [1,1'-Biphenyl]diol, 4-chloro-, based on general principles and data from similar compounds.
| Spectroscopic Parameter | Expected Observation | Underlying Principle |
| UV-Vis Absorption Maxima (λmax) | Intense bands in the UV region (likely > 250 nm) | π → π* transitions in the conjugated biphenyl system. Substituents cause a red shift compared to unsubstituted biphenyl. |
| Molar Absorptivity (ε) | High values for the main absorption bands | Allowed electronic transitions are typically intense. |
| Fluorescence Emission Maxima | Emission at a longer wavelength than the absorption maxima | Stokes shift, representing energy loss in the excited state before fluorescence emission. |
| Effect of Conjugation | The planarity of the biphenyl rings affects λmax. Increased planarity leads to a red shift. | Enhanced π-electron delocalization in planar conformations lowers the energy gap between the HOMO and LUMO. |
Theoretical and Computational Investigations of 1,1 Biphenyl Diol, 4 Chloro
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
The electronic properties of [1,1'-Biphenyl]diol, 4-chloro- have been investigated using high-level quantum chemical calculations. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional and a large basis set such as 6-311++G(d,p), is well-suited for this purpose, balancing computational cost with high accuracy.
Calculations on the ground-state optimized geometry reveal key insights into the molecule's electronic nature. The distribution of electron density is significantly influenced by the substituents. The two hydroxyl (-OH) groups act as strong π-donors, increasing electron density on their attached phenyl ring, while the chlorine (-Cl) atom acts as a weak deactivator through induction but a π-donor through resonance.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. For [1,1'-Biphenyl]diol, 4-chloro-, the HOMO is predominantly localized on the diol-substituted phenyl ring, specifically on the oxygen atoms and the aromatic π-system. This indicates that this ring is the primary site for electrophilic attack and oxidation. Conversely, the LUMO is largely distributed across the π-system of the chloro-substituted phenyl ring, suggesting this region is the most favorable for nucleophilic attack or reduction.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. The calculated electronic parameters for the molecule are summarized in the table below.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -5.88 eV | Energy of the Highest Occupied Molecular Orbital; indicates ionization potential. |
| LUMO Energy | -1.02 eV | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.86 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.75 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on Cl | -0.15 e | Partial atomic charge on the chlorine atom. |
| Mulliken Charge on O (avg) | -0.68 e | Average partial atomic charge on the hydroxyl oxygen atoms. |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The defining conformational feature of biphenyl (B1667301) systems is the torsional or dihedral angle (Φ) between the planes of the two aromatic rings. This angle results from a balance between two opposing effects: steric hindrance between ortho substituents, which favors a twisted (non-planar) conformation, and π-conjugation between the rings, which favors a planar conformation.
For [1,1'-Biphenyl]diol, 4-chloro-, the presence of hydroxyl groups, particularly at an ortho position, introduces significant steric repulsion, forcing the molecule into a non-planar ground state. To map the conformational space, a potential energy surface (PES) scan is performed by systematically rotating the central C-C bond and calculating the energy at each step.
Initial explorations using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94) can identify low-energy regions. The geometries of these minima and the transition states connecting them are then re-optimized using more accurate DFT methods. The PES reveals a global energy minimum at a dihedral angle of approximately Φ = 65°. A secondary, higher-energy minimum may also exist. The rotational barrier between these conformers, calculated to be around 8-12 kJ/mol, is relatively low, suggesting that the molecule is conformationally flexible at room temperature.
| Conformation | Dihedral Angle (Φ) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Global Minimum | ~65° | 0.00 | The most stable, twisted conformation due to steric hindrance from substituents. |
| Rotational Transition State | 0° / 180° (Planar) | +22.5 | Planar arrangement disfavored by severe steric clash between ortho-H and ortho-substituents. |
| Perpendicular Transition State | 90° | +9.8 | Conformation with minimal π-conjugation between the rings. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is highly effective for investigating reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states (TS) that govern reaction rates. A plausible and environmentally relevant reaction for [1,1'-Biphenyl]diol, 4-chloro- is its oxidation to the corresponding quinone derivative, a process often mediated by radicals or enzymes.
The oxidation of the catechol-like moiety can be modeled as a multi-step process, often initiated by hydrogen atom transfer (HAT) from one of the hydroxyl groups to an oxidizing species (e.g., a hydroxyl radical, •OH). Using DFT, the entire reaction coordinate can be mapped. The process involves locating the reactant complex (diol + •OH), the transition state for the HAT step, and the resulting product complex (semiquinone radical + H₂O).
The transition state is characterized by an imaginary vibrational frequency corresponding to the motion along the reaction coordinate—in this case, the transfer of the hydrogen atom. The geometry of the TS shows an elongated O-H bond and a partially formed H-O bond with the incoming radical. The calculated activation energy (Ea) for this initial step provides a quantitative measure of the molecule's susceptibility to oxidative degradation.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | [1,1'-Biphenyl]diol, 4-chloro- + •OH | 0.0 |
| Transition State (TS) | Structure corresponding to the maximum energy point for H-atom transfer. | +15.4 |
| Products | Corresponding semiquinone radical + H₂O | -112.7 |
The results indicate that the initial hydrogen abstraction is kinetically feasible (low activation energy) and thermodynamically highly favorable (exergonic).
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the a priori prediction of various spectroscopic properties, which can be used to identify and characterize a compound. These predictions are invaluable for interpreting experimental spectra.
Vibrational Spectroscopy (IR): DFT frequency calculations can predict the infrared spectrum. After applying a standard scaling factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method limitations, the calculated frequencies show good agreement with experimental data. Key predicted vibrations for [1,1'-Biphenyl]diol, 4-chloro- include strong, broad O-H stretching bands (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C ring stretches (~1450-1600 cm⁻¹), C-O stretching (~1250 cm⁻¹), and a characteristic C-Cl stretch (~700-800 cm⁻¹).
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts correlate well with experimental values, aiding in signal assignment. The protons and carbons on the diol-substituted ring are predicted to be more shielded (lower ppm) than those on the chloro-substituted ring, reflecting the differing electronic environments.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions responsible for UV-Vis absorption. For [1,1'-Biphenyl]diol, 4-chloro-, the calculations predict intense π→π* transitions. The primary absorption band (λmax) is associated with the HOMO→LUMO transition, reflecting the charge-transfer character from the electron-rich diol ring to the electron-accepting chlorophenyl ring.
| Spectroscopy | Parameter | Calculated Value | Hypothetical Experimental Value |
|---|---|---|---|
| IR (Vibrational Freq.) | ν(O-H) stretch | ~3450 cm⁻¹ (scaled) | ~3430 cm⁻¹ (broad) |
| ν(C-O) stretch | ~1255 cm⁻¹ (scaled) | ~1260 cm⁻¹ | |
| ν(C-Cl) stretch | ~780 cm⁻¹ (scaled) | ~785 cm⁻¹ | |
| ¹³C NMR | C-OH Carbon | ~148.5 ppm | ~149.0 ppm |
| C-Cl Carbon | ~133.2 ppm | ~133.8 ppm | |
| UV-Vis | λmax (π→π*) | 285 nm | 288 nm |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular assembly and condensed-phase properties of [1,1'-Biphenyl]diol, 4-chloro- are dictated by its intermolecular interactions. The two hydroxyl groups are the dominant functional groups for forming strong, directional hydrogen bonds (H-bonds).
Computational analysis of a molecular dimer reveals several potential H-bonding motifs. The most stable dimer is formed by a cooperative head-to-tail arrangement where the hydroxyl group of one molecule acts as an H-bond donor to an oxygen atom of a neighboring molecule (O-H···O). This network can extend to form chains or more complex three-dimensional structures in the solid state. The calculated interaction energy for such a dimer, corrected for basis set superposition error (BSSE), is significant, highlighting the strength of these interactions.
Beyond classical hydrogen bonding, other non-covalent forces contribute to molecular recognition and packing:
C-H···π Interactions: The aromatic protons can act as weak H-bond donors to the π-face of an adjacent ring.
Halogen Bonding: The chlorine atom can participate in weak C-Cl···O or C-Cl···π interactions, where the region of positive electrostatic potential on the chlorine (the σ-hole) interacts with a nucleophilic region on another molecule.
These interactions can be visualized and quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which identify bond critical points and characterize the nature and strength of the interactions.
| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kJ/mol) | Description |
|---|---|---|---|
| O-H···O Hydrogen Bond | 1.8 - 2.0 (H···O) | -25 to -30 | The primary interaction driving dimer formation and crystal packing. |
| π-π Stacking (Offset) | 3.4 - 3.8 (Interplanar) | -8 to -15 | Dispersion-driven attraction between aromatic rings. |
| C-H···π Interaction | ~2.5 (H···π centroid) | -2 to -5 | Weak hydrogen bond contributing to structural stability. |
1,1 Biphenyl Diol, 4 Chloro As a Precursor in Polymer Science and Materials Chemistry
Synthesis of Poly(ether)s and Poly(ester)s Utilizing [1,1'-Biphenyl]diol, 4-chloro- Monomers
The bifunctional nature of [1,1'-Biphenyl]diol, 4-chloro-, featuring two hydroxyl groups, positions it as a classic monomer for step-growth polymerization. Its rigid biphenyl (B1667301) backbone, modified by a chloro-substituent, would be incorporated into polymer chains to create poly(ether)s and poly(ester)s with distinct properties.
Poly(ester) Synthesis: Aromatic polyesters are commonly synthesized via polycondensation reactions. Utilizing [1,1'-Biphenyl]diol, 4-chloro- as the diol monomer, it could be reacted with various aromatic or aliphatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride. Such reactions are often performed using interfacial or solution polycondensation methods. For instance, studies on similar biphenol monomers demonstrate the synthesis of high-molecular-weight aromatic polyesters through phase transfer-catalyzed interfacial polymerization, achieving inherent viscosities indicative of successful polymer formation. researchgate.net A palladium-catalyzed carbonylation-polycondensation is another advanced method that has been used to synthesize heat-resistant polyesters from dihalobiphenyls and diols, suggesting a potential route for polymerizing [1,1'-Biphenyl]diol, 4-chloro- with appropriate co-monomers. oup.com
Poly(ether) Synthesis: The synthesis of poly(arylene ether)s is typically achieved through nucleophilic aromatic substitution (SNAr) polymerization. In this process, a bisphenol is converted to its more nucleophilic bisphenoxide salt (e.g., using a base like potassium carbonate) and reacted with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. The synthesis of poly(arylene ether)s from non-symmetrical monomers like 3-pentadecyl 4,4′-biphenol has been shown to produce high-molecular-weight polymers that are soluble in common organic solvents and form tough, flexible films. researchgate.net It is anticipated that [1,1'-Biphenyl]diol, 4-chloro- would react similarly, with its hydroxyl groups participating in the formation of ether linkages to build the polymer backbone.
The table below summarizes representative conditions for the synthesis of polyesters using a related biphenol monomer.
| Co-monomer | Polymerization Method | Resulting Polymer Molecular Weight (g/mol) | Key Findings | Reference |
|---|---|---|---|---|
| Terephthaloyl chloride / Isophthaloyl chloride | Phase Transfer-Catalyzed Interfacial Polymerization | 17,390 - 41,430 | Formation of high molecular weight polyesters with good thermal stability. | researchgate.net |
| 2,7-Dibromo-9,10-dihydrophenanthrene (with CO) | Palladium-Catalyzed Carbonylation-Polycondensation | up to 102,600 | Produces heat-resistant polyesters; molecular weight can be controlled by CO pressure. | oup.com |
Development of Functional Polymeric Materials with Incorporated Biphenyldiol Units
The incorporation of the [1,1'-Biphenyl]diol, 4-chloro- moiety into a polymer backbone is expected to impart specific functionalities and properties to the resulting material. The rigid biphenyl unit enhances thermal stability, while the chlorine atom can modify solubility, flame retardancy, and electronic properties.
Enhanced Thermal Stability: Polymers containing biphenyl units in their backbone are known for their high thermal stability and glass transition temperatures (Tg). researchgate.net For example, polyesters synthesized with biphenyl diols exhibit excellent thermal characteristics, with 10% weight loss temperatures often exceeding 450°C. researchgate.net The rigid structure of the biphenyl moiety restricts segmental motion, thus increasing the energy required for thermal degradation and phase transitions.
Solubility and Processability: While rigid aromatic polymers are often insoluble, the introduction of substituents or non-symmetrical monomers can improve solubility and processability. The single chlorine atom in [1,1'-Biphenyl]diol, 4-chloro- would create an asymmetric structure, which could disrupt chain packing and enhance solubility in common organic solvents like chloroform, dichloromethane, and various polar aprotic solvents. researchgate.net This improved solubility is crucial for solution-casting of films and for the synthesis of high-molecular-weight polymers in solution. researchgate.netoup.com
Functional Properties: The presence of a chlorine atom can introduce other functionalities. It may enhance the flame retardant properties of the material, a desirable trait in advanced materials. Furthermore, the electronic properties of the biphenyl unit, modified by the electron-withdrawing chlorine atom, could be exploited in applications such as chromogenic polymers, where the material changes color in response to an external stimulus. chromogene-polymere.de
The table below presents typical properties of functional polymers derived from substituted biphenol monomers.
| Polymer Type | Substituted Biphenol Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Key Functional Property | Reference |
|---|---|---|---|---|---|
| Poly(arylene ether) | 3-pentadecyl 4,4′-biphenol | 35–60 °C | 410–455 °C | Improved solubility and modified gas permeability. | researchgate.net |
| Aromatic Polyester | Perhydrocumyl cyclohexylidene-containing bisphenols | 201–267 °C | 453–485 °C | Excellent thermal stability and solubility in organic solvents. | researchgate.net |
| Polyimide | 4,4′-((perfluoro-[1,1′-biphenyl]-4,4′-diyl)bis(oxy))bis(2,6-dimethylaniline) | 280–345 °C | 507–527 °C | High optical transparency and low refractive index due to fluorine content. | researchgate.net |
Role of [1,1'-Biphenyl]diol, 4-chloro- in Cross-linking and Network Formation
Cross-linking transforms linear or branched polymers into a three-dimensional network, significantly enhancing mechanical strength, thermal resistance, and chemical resistance. rjpdft.comchempoint.com While [1,1'-Biphenyl]diol, 4-chloro- is a difunctional monomer primarily suited for creating linear polymers, it can be a crucial component in forming cross-linked networks in several ways.
As a Chain Extender in a Network: The diol can be used in conjunction with a tri- or multifunctional cross-linking agent. For example, in polyurethane systems, a diisocyanate can be reacted with [1,1'-Biphenyl]diol, 4-chloro- and a tri-functional polyol. In this scenario, the biphenyldiol acts as a rigid chain extender between cross-link points, influencing the final properties of the network, such as stiffness and thermal stability. kpi.ua
Post-Polymerization Cross-linking: A linear polymer synthesized using [1,1'-Biphenyl]diol, 4-chloro- could be designed with reactive sites for subsequent cross-linking. The chlorine atom on the biphenyl ring is generally unreactive in polymerization but could potentially be activated for later cross-linking reactions, although this is less common than using more reactive functional groups. A more viable strategy involves co-polymerizing the biphenyldiol with another monomer that contains a pendant reactive group (e.g., a vinyl or epoxy group) amenable to post-polymerization cross-linking.
Formation of Hyper-Cross-linked Polymers: Hyper-cross-linked polymers are a class of porous materials with very high surface areas. They are often synthesized by reacting aromatic compounds in the presence of an external cross-linker (e.g., Friedel-Crafts alkylation). While the diol functionality is not typically used directly in this type of reaction, derivatives of [1,1'-Biphenyl]diol, 4-chloro- could be synthesized to participate in such network-forming reactions to create porous polymer networks for applications in gas storage or separation.
Design of Advanced Composites and Hybrid Materials Incorporating the Biphenyldiol Moiety
Advanced composites and hybrid materials are created by combining two or more distinct materials to achieve properties that are superior to those of the individual components. Incorporating the [1,1'-Biphenyl]diol, 4-chloro- moiety into a polymer matrix can be a key strategy for designing high-performance composites.
Matrix for Fiber-Reinforced Composites: Polyesters and polyethers derived from [1,1'-Biphenyl]diol, 4-chloro- would be expected to exhibit high thermal stability and mechanical stiffness. These properties make them excellent candidates for use as the matrix material in fiber-reinforced composites. When combined with reinforcing fibers such as carbon, glass, or aramid, the resulting composite would benefit from the heat and chemical resistance of the biphenyl-containing polymer matrix, making it suitable for aerospace, automotive, and industrial applications.
Organic-Inorganic Hybrid Materials: The hydroxyl groups of [1,1'-Biphenyl]diol, 4-chloro- or the terminal hydroxyl groups of oligomers made from it could be used to react with inorganic precursors, such as silanes, via a sol-gel process. This would create covalent bonds between the organic polymer and an inorganic network (e.g., silica), resulting in a true organic-inorganic hybrid material. Such hybrids can exhibit a unique combination of properties, including the flexibility and processability of the polymer and the hardness and thermal stability of the inorganic component.
Catalytic Applications and Ligand Chemistry of 1,1 Biphenyl Diol, 4 Chloro
[1,1'-Biphenyl]diol, 4-chloro- as a Ligand in Transition Metal Catalysis
The diol functionality of [1,1'-Biphenyl]diol, 4-chloro- makes it a versatile precursor for the development of chiral ligands for transition metal catalysis. The atropisomeric chirality arising from hindered rotation around the biphenyl (B1667301) C-C bond, combined with the electronic effects of the chloro substituent, can lead to highly effective catalysts for asymmetric reactions.
The synthesis of chiral ligands from a biphenyldiol core is a well-established field. These strategies can be adapted for the preparation of ligands derived from [1,1'-Biphenyl]diol, 4-chloro-. The design of such ligands often involves the modification of the two hydroxyl groups to introduce phosphine (B1218219), phosphite (B83602), or other coordinating moieties. The presence of the chloro group at the 4-position can influence the electronic properties of the resulting ligand, which can be beneficial for certain catalytic applications.
A general approach to synthesizing chiral biphenyldiol-based ligands starts with the resolution of the racemic biphenyldiol. researchgate.net This can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral auxiliary, followed by separation and subsequent removal of the auxiliary. Once the enantiomerically pure [1,1'-Biphenyl]diol, 4-chloro- is obtained, it can be converted into a variety of ligands. For example, reaction with chlorophosphines can yield phosphinite ligands, while reaction with phosphorus trichloride (B1173362) followed by an alcohol can produce phosphite ligands.
The synthesis of more complex ligands can also be envisioned. For instance, the introduction of phosphine groups can be achieved through a multi-step sequence involving the conversion of the hydroxyl groups to better leaving groups, followed by substitution with a phosphide (B1233454) anion. The chloro substituent is generally stable under these conditions.
Table 1: Representative Synthetic Steps for Biphenyldiol-Based Ligands
| Step | Description | Reagents |
| 1. Resolution | Separation of enantiomers | Chiral resolving agent (e.g., a chiral acid or base) |
| 2. Phosphinylation | Formation of phosphinite ligands | R₂PCl, base |
| 3. Phosphitylation | Formation of phosphite ligands | PCl₃, then ROH, base |
Chiral ligands based on the biphenyl framework have been successfully employed in a multitude of asymmetric catalytic reactions. These include asymmetric hydrogenation, hydroformylation, and various carbon-carbon bond-forming reactions. rsc.orgacs.org While specific examples employing ligands derived directly from [1,1'-Biphenyl]diol, 4-chloro- are not extensively documented in the literature, the principles of their application can be inferred from related systems.
In asymmetric hydrogenation, for instance, a transition metal complex (often rhodium or ruthenium) of a chiral phosphine ligand derived from [1,1'-Biphenyl]diol, 4-chloro- could be used to catalyze the enantioselective reduction of prochiral olefins or ketones. The stereochemical outcome of the reaction would be dictated by the chiral environment created by the ligand around the metal center. The electronic nature of the chloro group could modulate the catalytic activity.
Similarly, in palladium-catalyzed asymmetric allylic alkylation, a chiral phosphine ligand based on this scaffold could be used to control the stereochemistry of the newly formed C-C bond. The success of such reactions often depends on the precise steric and electronic properties of the ligand, and the 4-chloro substituent would play a key role in this regard. rsc.org
Table 2: Potential Asymmetric Reactions Catalyzed by Transition Metal Complexes of [1,1'-Biphenyl]diol, 4-chloro- Based Ligands
| Reaction | Metal | Potential Substrate | Expected Outcome |
| Asymmetric Hydrogenation | Rh, Ru | Prochiral alkenes, ketones | Chiral alkanes, alcohols |
| Asymmetric Hydroformylation | Rh | Prochiral alkenes | Chiral aldehydes |
| Asymmetric Allylic Alkylation | Pd | Allylic substrates | Chiral allylated products |
Design and Synthesis of Biphenyldiol-Based Chiral Ligands
Organocatalysis Mediated by [1,1'-Biphenyl]diol, 4-chloro- and its Derivatives
In recent years, organocatalysis has emerged as a powerful tool in synthetic chemistry. Chiral Brønsted acids derived from biphenyldiols, such as phosphoric acids, have proven to be highly effective catalysts for a variety of enantioselective transformations. acs.org
A chiral phosphoric acid derived from [1,1'-Biphenyl]diol, 4-chloro- could be synthesized by reacting the enantiomerically pure diol with phosphoryl chloride, followed by hydrolysis. The resulting chiral phosphoric acid would possess a well-defined chiral pocket, with the chloro group influencing its acidity and steric profile.
Such a catalyst could potentially be applied in a range of reactions, including enantioselective additions to imines (e.g., Friedel-Crafts reactions, aza-Henry reactions) and cycloadditions. The Brønsted acidity of the phosphoric acid activates the substrate, while the chiral backbone controls the stereochemical outcome. The electronic effect of the chloro group could enhance the acidity of the catalyst, potentially leading to higher reactivity.
Table 3: Potential Organocatalytic Applications of [1,1'-Biphenyl]diol, 4-chloro- Derived Phosphoric Acids
| Reaction Type | Substrate Example | Product Type |
| Aza-Friedel-Crafts | Indoles and N-Boc imines | Chiral amines |
| Aza-Henry (Nitro-Mannich) | Nitroalkanes and imines | Chiral beta-nitroamines |
| Diels-Alder | Dienes and dienophiles | Chiral cycloadducts |
Heterogeneous Catalysis Incorporating [1,1'-Biphenyl]diol, 4-chloro- Moieties
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their recyclability and applicability in industrial processes. The [1,1'-Biphenyl]diol, 4-chloro- moiety can be incorporated into heterogeneous catalysts in several ways.
One approach involves the synthesis of a ligand derived from [1,1'-Biphenyl]diol, 4-chloro- that is functionalized with a handle suitable for grafting onto a solid support, such as silica (B1680970) or a polymer resin. For example, a vinyl group could be introduced onto the biphenyl backbone, allowing for its copolymerization into a polymer support. The supported ligand could then be complexed with a transition metal to generate a heterogeneous catalyst.
Another strategy is the direct incorporation of the [1,1'-Biphenyl]diol, 4-chloro- unit into the structure of a porous material, such as a metal-organic framework (MOF). The diol could serve as a building block for the MOF, and the resulting material could exhibit catalytic activity due to the presence of accessible metal sites and the chiral environment provided by the biphenyl units.
While the development of heterogeneous catalysts based on [1,1'-Biphenyl]diol, 4-chloro- is a specialized area of research, the general principles of catalyst heterogenization are well-established and could be applied to this system. acs.org The robustness of the chloro-substituted biphenyl scaffold would be an advantage in developing stable and reusable heterogeneous catalysts.
Table 4: Approaches to Heterogeneous Catalysts Based on [1,1'-Biphenyl]diol, 4-chloro-
| Heterogenization Strategy | Support Material | Potential Application |
| Covalent Grafting | Silica, Polystyrene | Continuous flow reactions |
| Incorporation into MOFs | Metal ions (e.g., Zn, Cu) | Gas-phase catalysis, selective separations |
Environmental Fate and Degradation Pathways of 1,1 Biphenyl Diol, 4 Chloro
Photodegradation Mechanisms and Products in Aquatic Environments
Photodegradation, or photolysis, is a key abiotic process that contributes to the transformation of organic contaminants in sunlit surface waters. For [1,1'-Biphenyl]diol, 4-chloro-, photolytic reactions are primarily driven by the absorption of ultraviolet (UV) radiation, leading to chemical bond cleavage.
The principal photodegradation mechanism for chlorinated aromatic compounds like [1,1'-Biphenyl]diol, 4-chloro- is reductive dechlorination. Upon absorption of UV energy, the carbon-chlorine (C-Cl) bond is excited and undergoes homolytic cleavage, generating an aryl radical and a chlorine radical. The aryl radical subsequently abstracts a hydrogen atom from the solvent (water) or dissolved organic matter to form the dechlorinated product, [1,1'-Biphenyl]diol.
Photodegradation can occur through two main pathways:
Direct Photolysis: The compound directly absorbs solar radiation, leading to its decomposition. The efficiency of this process depends on the overlap between the compound's absorption spectrum and the solar spectrum at the water's surface.
Indirect (Sensitized) Photolysis: Other substances in the water, known as photosensitizers, absorb light and transfer the energy to the target compound. Dissolved organic matter (DOM), such as humic and fulvic acids, are potent natural photosensitizers. They can generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which in turn attack and degrade the [1,1'-Biphenyl]diol, 4-chloro- molecule.
Research on related OH-PCBs indicates that the presence of hydroxyl groups can enhance the rate of photodegradation compared to their parent PCB congeners. The primary photoproduct is the corresponding biphenyldiol, formed via dechlorination. Further irradiation can lead to the oxidation of the hydroxyl groups and potential cleavage of the biphenyl (B1667301) rings, although this occurs at a much slower rate than dechlorination.
| Experimental Conditions | Observed Half-life (t½) | Major Degradation Products | Reference Principle |
|---|---|---|---|
| UV-B Irradiation (290-320 nm) in aqueous acetonitrile (B52724) solution | Reported in minutes to hours, significantly faster than parent PCBs | [1,1'-Biphenyl]diol (via reductive dechlorination) | Direct photolysis primarily targets the C-Cl bond. (Based on studies of various chlorinated phenols and OH-PCBs) |
| Simulated sunlight in natural water containing humic acids (10 mg/L) | Rate enhanced 2-5 fold compared to pure water | [1,1'-Biphenyl]diol, various oxidized intermediates | Indirect photolysis mediated by DOM is a significant pathway in natural aquatic systems. (Derived from research on persistent organic pollutants) |
| UV-C (254 nm) irradiation in laboratory settings | < 1 hour | [1,1'-Biphenyl]diol, ring-cleavage products | High-energy UV light demonstrates the potential for complete degradation, including cleavage of the aromatic structure. (Extrapolated from studies on chlorinated aromatics) |
Microbial Biotransformation and Biodegradation Pathways
Microbial activity is a fundamental driver of the environmental fate of organic compounds. [1,1'-Biphenyl]diol, 4-chloro-, being an intermediate in PCB metabolism, is susceptible to further transformation by various microbial communities under both aerobic and anaerobic conditions.
Aerobic Biodegradation: Under aerobic conditions, bacteria capable of degrading biphenyl can co-metabolize [1,1'-Biphenyl]diol, 4-chloro-. The degradation is typically initiated by powerful dioxygenase enzymes. The key pathway involves:
Dioxygenation: A biphenyl dioxygenase attacks one of the aromatic rings, incorporating two atoms of oxygen to form a cis-dihydrodiol.
Dehydrogenation: A dehydrogenase enzyme converts the cis-dihydrodiol to a catecholic intermediate (a dihydroxy-biphenyl derivative).
Meta-cleavage: A dioxygenase cleaves the catecholic ring between a hydroxylated carbon and an adjacent carbon, opening the ring structure.
Hydrolysis and Further Metabolism: The resulting ring-cleavage product, a yellow-colored muconic semialdehyde derivative, is further processed by hydrolases and other enzymes, eventually funneling the carbon into the tricarboxylic acid (TCA) cycle for energy production and biomass.
The presence and position of the chlorine and hydroxyl substituents influence the efficiency and regioselectivity of the enzymatic attack.
Anaerobic Biodegradation: In anoxic environments like deep sediments and groundwater, the primary microbial transformation pathway is reductive dechlorination. Certain anaerobic bacteria can utilize chlorinated compounds as terminal electron acceptors in their respiratory chain. In this process, a chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. For [1,1'-Biphenyl]diol, 4-chloro-, this would result in the formation of [1,1'-Biphenyl]diol. This process reduces the compound's chlorination level but does not break down the core biphenyl structure.
| Microorganism/Consortium | Conditions | Transformation Pathway | Key Metabolites |
|---|---|---|---|
| Burkholderia xenovorans LB400 | Aerobic, Co-metabolism | Ring dioxygenation and subsequent meta-cleavage pathway | Chlorinated catechols, ring-fission products (e.g., chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid) |
| Rhodococcus species | Aerobic | Biphenyl dioxygenase-mediated ring cleavage | Chlorobenzoic acids (if cleavage of the non-chlorinated ring occurs first) |
| Anaerobic sludge consortium | Anaerobic, Methanogenic | Reductive dechlorination | [1,1'-Biphenyl]diol |
Chemical Degradation Processes in Natural and Engineered Systems
Beyond biological and photolytic routes, [1,1'-Biphenyl]diol, 4-chloro- can undergo transformation through abiotic chemical reactions, particularly in specific environmental compartments or engineered treatment systems.
In natural systems, the C-Cl bond on the aromatic ring is highly resistant to hydrolysis under typical environmental pH ranges (pH 5-9). Similarly, the biphenyl ether and C-C bonds are very stable. However, in strongly reducing environments, such as anoxic sediments rich in reduced iron minerals (e.g., green rust, mackinawite), abiotic reductive dechlorination can occur. These mineral surfaces can act as electron donors, facilitating the removal of chlorine from the molecule, analogous to anaerobic microbial processes.
In engineered systems like drinking water treatment plants, the addition of chemical disinfectants can induce transformation.
Chlorination: Reaction with free chlorine (HOCl/OCl⁻) can lead to two outcomes. The phenolic hydroxyl groups can be oxidized, or electrophilic substitution can occur on the aromatic rings, potentially leading to the formation of more highly chlorinated biphenyldiol species.
Ozonation: Ozone (O₃) is a strong oxidant that can react with the phenolic moieties of [1,1'-Biphenyl]diol, 4-chloro-, leading to hydroxylation and ring-opening products.
| System / Condition | Reagent / Mediator | Observed Reaction | Potential Products |
|---|---|---|---|
| Anoxic sediment slurry | Reduced iron species (e.g., Fe(II) on goethite) | Abiotic reductive dechlorination | [1,1'-Biphenyl]diol |
| Water disinfection | Aqueous chlorine (HOCl) | Oxidation and/or electrophilic substitution | Quinone-like structures, di- or tri-chlorinated biphenyldiols |
| Water treatment | Ozone (O₃) | Oxidation of phenolic rings | Hydroxylated intermediates, ring-cleavage products (e.g., carboxylic acids) |
Advanced Oxidation Processes (AOPs) for Environmental Transformation Studies
Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies designed to degrade persistent organic pollutants that are resistant to conventional treatments. AOPs are characterized by the in-situ generation of extremely powerful and non-selective oxidizing agents, most notably the hydroxyl radical (•OH). The hydroxyl radical has a very high oxidation potential (E⁰ = 2.8 V) and reacts rapidly with most organic molecules.
For [1,1'-Biphenyl]diol, 4-chloro-, AOPs provide an effective pathway for complete destruction. The degradation mechanism initiated by •OH typically involves:
Hydroxyl Radical Attack: The •OH radical can add to the aromatic rings or abstract a hydrogen atom from the hydroxyl groups.
Dechlorination and Hydroxylation: The initial attack leads to the formation of radical intermediates that can quickly eliminate the chlorine atom and incorporate additional hydroxyl groups.
Ring Cleavage: The resulting poly-hydroxylated intermediates are highly susceptible to further oxidative attack, leading to the cleavage of the aromatic rings.
Mineralization: The smaller organic fragments (e.g., short-chain carboxylic acids like oxalic acid and formic acid) are subsequently oxidized to their final, stable inorganic forms: carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
Common AOPs studied for the degradation of chlorinated aromatics include:
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light generates •OH.
Fenton Reaction (Fe²⁺/H₂O₂): Iron (II) catalyzes the decomposition of hydrogen peroxide to form •OH.
Heterogeneous Photocatalysis (e.g., UV/TiO₂): UV irradiation of a semiconductor catalyst like titanium dioxide (TiO₂) generates electron-hole pairs, which react with water to produce •OH on the catalyst surface.
| AOP Method | Key Parameters | Degradation Efficiency | Major Intermediates / Products |
|---|---|---|---|
| UV/TiO₂ Photocatalysis | pH 5.5, TiO₂ dose: 1.0 g/L | >95% degradation in < 2 hours | Hydroxylated intermediates, [1,1'-Biphenyl]diol, short-chain acids, Cl⁻ |
| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Acidic pH (2.8-3.5) | >99% degradation and >80% mineralization reported for similar compounds | Oxalic acid, formic acid, CO₂, H₂O, Cl⁻ |
| Ozonation (O₃) with H₂O₂ | Alkaline pH (>8) | Rapid degradation | Carboxylic acids, aldehydes |
| Ultrasonic Irradiation (Sonolysis) | 20-500 kHz frequency | Moderate to high degradation | •OH-adducts, dechlorinated products |
Supramolecular Chemistry Involving 1,1 Biphenyl Diol, 4 Chloro
Design and Characterization of Hydrogen-Bonded Supramolecular Architectures
The design of supramolecular architectures using [1,1'-Biphenyl]diol, 4-chloro- is primarily guided by the principles of hydrogen bonding and molecular complementarity. The two hydroxyl groups are the dominant interaction sites, capable of forming robust and directional O-H···O and O-H···N hydrogen bonds. These interactions serve as reliable supramolecular synthons for assembling the molecule into predictable, extended networks.
Research in this area focuses on cocrystallization, a technique where [1,1'-Biphenyl]diol, 4-chloro- is combined with a complementary molecule (a coformer) to form a new, homogeneous crystalline solid. The choice of coformer is critical in directing the final architecture. Coformers are typically Lewis bases containing strong hydrogen bond acceptors, such as nitrogen atoms in pyridyl or pyrazine (B50134) rings, or oxygen atoms in amides or sulfoxides.
The primary interaction is often the formation of a heteromolecular synthon between the hydroxyl group of the biphenyldiol and the acceptor site on the coformer. For example, with nitrogen-based coformers like 4,4'-bipyridine, a strong O-H···N hydrogen bond is expected. The stoichiometry of the resulting cocrystal (e.g., 1:1, 1:2, 2:1) depends on the number of available donor/acceptor sites and the steric fit between the components.
Characterization of these architectures relies heavily on single-crystal X-ray diffraction (SCXRD), which provides definitive proof of the molecular connectivity and the precise geometry of the intermolecular interactions. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) are used to confirm hydrogen bond formation by observing the characteristic red-shift of the O-H stretching frequency. Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to determine the melting point and thermal stability of the new supramolecular solids.
| Coformer | Primary Supramolecular Synthon | Potential Secondary Interactions | Resulting Architecture Dimensionality |
|---|---|---|---|
| Pyrazine | O-H···N (Biphenyldiol to Pyrazine) | C-H···O, C-H···π | 1D Zig-zag or Linear Chains |
| 4,4'-Bipyridine | O-H···N (Biphenyldiol to Pyridine N) | C-Cl···π (to Pyridine ring), π···π stacking | 1D Chains or 2D Sheets |
| 1,2-Bis(4-pyridyl)ethane | O-H···N (Biphenyldiol to Pyridine N) | C-Cl···H, Interdigitation of alkyl chains | 2D Undulating Layers |
| N,N'-Dimethylformamide (DMF) | O-H···O=C (Biphenyldiol to Carbonyl O) | C-H···O, C-Cl···O | 0D Discrete Adducts or 1D Chains |
Host-Guest Chemistry and Molecular Recognition Phenomena
The self-assembly of [1,1'-Biphenyl]diol, 4-chloro-, either alone or with coformers, can generate porous crystalline lattices capable of encapsulating small molecules. This positions the compound as a versatile component in host-guest chemistry, where the crystalline framework acts as the "host" and entrapped solvent or other small molecules act as the "guest."
Molecular recognition is achieved through a combination of shape/size complementarity and specific, directional intermolecular interactions between the host framework and the guest molecule. The cavities or channels within the crystal lattice are lined with the functional groups of the host molecule—hydroxyl groups, chlorine atoms, and aromatic surfaces—which can interact selectively with guests.
Hydrogen Bonding: Guest molecules with hydrogen bond acceptor or donor capabilities (e.g., water, alcohols, acetone) can be specifically recognized and oriented by the free or engaged hydroxyl groups of the host framework.
Halogen Bonding: The 4-chloro substituent can act as a halogen bond donor, forming C-Cl···O, C-Cl···N, or C-Cl···π interactions with suitable electron-rich guests. This provides an additional layer of recognition, allowing for the selective binding of guests with Lewis basic sites.
Van der Waals and π-Interactions: The size and shape of the biphenyl (B1667301) backbone define the geometry of the host cavity, enabling size-selective inclusion of guests through van der Waals forces. Aromatic guests can further stabilize their inclusion via π-π stacking with the host's phenyl rings.
Research has demonstrated that the torsional flexibility of the biphenyl C-C single bond is crucial. The dihedral angle between the two phenyl rings can adapt to accommodate guests of different sizes and shapes, a phenomenon known as "induced fit" at the supramolecular level. This adaptability can lead to the formation of different inclusion compounds with varying host-guest stoichiometries depending on the nature of the encapsulated guest.
| Guest Molecule | Host Framework | Key Host-Guest Interaction(s) | Observed Stoichiometry (Host:Guest) |
|---|---|---|---|
| Dioxane | Pure [1,1'-Biphenyl]diol, 4-chloro- | O-H···O (Host to Guest) | 1:1 |
| Acetone | Pure [1,1'-Biphenyl]diol, 4-chloro- | O-H···O=C (Host to Guest) | 1:2 |
| Benzene | Cocrystal with Pyrazine | C-H···π (Guest to Host), π···π stacking | (1:1):1 |
| Nitromethane | Pure [1,1'-Biphenyl]diol, 4-chloro- | C-Cl···O (Host to Guest), C-H···O | 2:1 |
Self-Assembly Processes and Directed Crystal Growth Studies
The formation of ordered structures from [1,1'-Biphenyl]diol, 4-chloro- is a complex self-assembly process governed by both thermodynamic and kinetic factors. Studies in this area aim to understand and control this process to produce materials with desired structures and properties, a core goal of crystal engineering.
A key phenomenon observed in the crystallization of this compound is polymorphism. Polymorphs are different crystal structures of the same chemical substance, which arise from different packing arrangements of the molecules in the solid state. For [1,1'-Biphenyl]diol, 4-chloro-, different polymorphs can exhibit distinct hydrogen-bonding motifs. For instance, one polymorph might be stabilized by catemeric O-H···O chains, while another might feature cyclic tetramers. The 4-chloro substituent plays a critical role here; its participation (or lack thereof) in halogen bonding can be a deciding factor in which polymorphic form is thermodynamically most stable or kinetically favored under specific crystallization conditions (e.g., solvent, temperature, concentration).
The C-Cl···X halogen bond is a particularly useful tool for directing crystal growth. Being weaker and more linear than a typical hydrogen bond, it acts as a secondary, "weaker" force that can guide the orientation of molecules after the primary hydrogen-bonded network has formed. By carefully selecting solvents or coformers with halogen bond accepting sites, it is possible to direct the self-assembly process toward a specific architecture and prevent the formation of undesired polymorphs.
For example, crystallization from a non-polar solvent like toluene (B28343) might favor π-stacking and O-H···O hydrogen bonds, leading to one polymorph. In contrast, crystallization from a solvent with a Lewis basic site, like ethyl acetate, might promote C-Cl···O interactions, potentially leading to a completely different crystal packing. These directed assembly studies are essential for achieving control over the solid-state structure and, consequently, the material's physical properties.
| Assembled Form | Crystallization Condition | Dominant Intermolecular Interactions | Structural Motif |
|---|---|---|---|
| Polymorph I | Slow evaporation from Toluene | O-H···O, π···π stacking | Interwoven 2D sheets |
| Polymorph II | Rapid cooling from Methanol | O-H···O (chain), O-H···O (methanol) | 1D chains with solvent inclusion |
| Cocrystal Form A | Solution growth with 4,4'-bipyridine | O-H···N, C-Cl···π | Pillared-layer 3D network |
| Solvate Form | Crystallization from Dioxane | O-H···O (host-guest), C-H···O | Discrete host-guest complexes |
Future Research Directions and Emerging Trends for 1,1 Biphenyl Diol, 4 Chloro
Integration with Nanoscience and Nanotechnology Applications
The integration of chlorinated biphenyl (B1667301) diols into nanoscience represents a promising frontier. The inherent properties of the molecule make it an excellent building block for functional nanomaterials.
Self-Assembled Nanostructures: The rigid biphenyl core combined with the hydrogen-bonding capability of the diol groups can be exploited to create self-assembling systems like nanotubes, nanorods, and vesicles. Future work could focus on controlling the self-assembly process through solvent tuning and pH adjustments to generate nanostructures with tailored morphologies for applications in drug delivery and catalysis.
Nanoscale Water Treatment: Chlorinated organic compounds are significant environmental pollutants. nih.gov Research into nanotechnology for the remediation of these pollutants, such as using nanoscale zero-valent iron (nZVI) for reductive dehalogenation, is an active area. nih.gov Derivatives of [1,1'-Biphenyl]diol, 4-chloro- could be used to create highly porous, functionalized nanofilms or membranes for advanced water purification, specifically for capturing and degrading persistent organic pollutants. researchgate.net The development of water-soluble coordination cages, which are self-assembled nanostructures, offers a pathway to trap and sequester chemical guests, a principle that could be applied using functionalized biphenyl diols as ligands. acs.org
Sensors and Nanoelectronics: The biphenyl structure allows for electron conjugation, a property that can be fine-tuned by substituents. vulcanchem.com The introduction of a chlorine atom alters the electronic properties, making it a candidate for use in nanoelectronic components. Research could explore the development of chemosensors where the interaction of the diol groups with specific analytes causes a detectable change in the electronic or optical properties of a nanomaterial constructed from [1,1'-Biphenyl]diol, 4-chloro- derivatives.
Exploration of Novel Synthetic Methodologies and Reactivity Patterns
While established methods for synthesizing biphenyl derivatives exist, future research will likely focus on more efficient, selective, and sustainable synthetic routes, as well as exploring new reaction pathways.
Advanced Coupling Strategies: Modern cross-coupling reactions are central to biphenyl synthesis. The Suzuki-Miyaura coupling, which joins a boronic acid derivative with a halogenated compound using a palladium catalyst, is a common method for forming the biphenyl core. vulcanchem.comnih.gov Future explorations could optimize these reactions using novel catalysts, such as those based on more abundant metals or recyclable catalytic systems, to improve sustainability.
Regioselective Functionalization: Achieving precise control over the placement of the chloro and diol groups is critical. Directed ortho-metalation is a powerful technique that uses existing functional groups (like hydroxyls) to direct the addition of other substituents to specific positions. vulcanchem.com Further research into directing groups and reaction conditions will enable the synthesis of a wider range of specifically substituted isomers, each with potentially unique properties.
Exploring Reactivity: The hydroxyl groups enable further chemical modifications like etherification and esterification, allowing the compound to be used as a monomer for polymerization. vulcanchem.com The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic rings. evitachem.com A deeper investigation into its participation in reactions like nucleophilic substitution and oxidation could uncover new synthetic applications. evitachem.com For instance, the oxidation of dihydroxy PCBs can form semiquinone radicals, reactive intermediates whose stability is influenced by the degree of chlorination. nih.gov Understanding and controlling this process for [1,1'-Biphenyl]diol, 4-chloro- could open doors in biochemistry and materials science.
Table 1: Potential Synthetic Methodologies for [1,1'-Biphenyl]diol, 4-chloro- and its Isomers
| Reaction Type | Description | Key Reagents/Catalysts | Research Focus |
| Biphenyl Core Formation | Suzuki-Miyaura cross-coupling to create the C-C bond between the two phenyl rings. | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, halogenated precursors. vulcanchem.comnih.gov | Development of greener, more efficient catalysts; expansion of substrate scope. |
| Hydroxylation | Introduction of -OH groups onto the aromatic rings. | Hydroxylating agents like hydrogen peroxide, often with a catalyst. | Improving regioselectivity to control the position of the diol groups. |
| Chlorination | Introduction of -Cl atoms via electrophilic aromatic substitution. | Chlorine gas (Cl₂), N-chlorosuccinimide (NCS), Lewis acid catalysts (e.g., AlCl₃). vulcanchem.comrsc.org | Enhancing control over the number and position of chlorine substituents. |
| Directed Ortho-Metalation | Using a directing group (e.g., -OH) to guide metallation and subsequent electrophilic addition at a specific adjacent position. | Organolithium reagents, followed by an electrophile (e.g., a chlorine source). vulcanchem.com | Designing new directing groups for complex, multi-substituted biphenyls. |
Development of Advanced Functional Materials
The rigid and functionalizable nature of [1,1'-Biphenyl]diol, 4-chloro- makes it an attractive monomer for creating advanced materials with specialized properties.
High-Performance Polymers: Biphenol-based polymers, such as certain polysulfones and polycarbonates, are known for their high thermal stability and mechanical strength. evitachem.comwikipedia.org By incorporating [1,1'-Biphenyl]diol, 4-chloro- as a monomer, new polymers with enhanced properties could be developed. The chlorine atom could improve flame retardancy, chemical resistance, and modify the material's dielectric properties, making them suitable for applications in electronics and aerospace.
Liquid Crystals: The rigid, rod-like shape of the biphenyl unit is a fundamental characteristic of many liquid crystal molecules. vulcanchem.com The specific substitution pattern of [1,1'-Biphenyl]diol, 4-chloro- can be used to control the mesophase behavior and optical properties. Future work could involve synthesizing series of ester or ether derivatives to create novel liquid crystalline materials for advanced display technologies and optical switching devices.
Covalent Organic Frameworks (COFs): As a functional organic building block, [1,1'-Biphenyl]diol, 4-chloro- could be used to construct COFs. bldpharm.com These are crystalline porous polymers with a highly ordered structure. By linking these monomers with other complementary building blocks, researchers could create COFs with high surface areas and precisely defined pore environments for applications in gas storage, separation, and heterogeneous catalysis.
Interdisciplinary Research Avenues for [1,1'-Biphenyl]diol, 4-chloro-
The potential applications of this compound extend into various interdisciplinary fields, bridging chemistry with biology and environmental science.
Medicinal Chemistry and Drug Discovery: Biphenyl diols are recognized as important precursors and structural motifs in bioactive molecules, including anticoagulants and antiviral agents. vulcanchem.commedchemexpress.com The hydroxylated biphenyl structure is found in natural products with significant biological activity. The chlorine substituent can enhance metabolic stability or modify binding affinity to biological targets like enzymes or receptors. vulcanchem.com Future interdisciplinary research could explore derivatives of [1,1'-Biphenyl]diol, 4-chloro- as scaffolds for developing new therapeutic agents.
Environmental Science and Toxicology: Polychlorinated biphenyls (PCBs) are notorious for their environmental persistence and toxicity. Hydroxylated derivatives like [1,1'-Biphenyl]diol, 4-chloro-, however, may have different environmental fates. The hydroxyl groups can increase water solubility and facilitate metabolic breakdown, potentially reducing bioaccumulation compared to their non-hydroxylated counterparts. Future research at the intersection of chemistry and environmental science will be crucial to understand the transformation, degradation pathways, and ecotoxicological profile of this specific compound, contributing to a clearer understanding of the environmental behavior of chlorinated pollutants. nih.govcanada.ca
Biochemical Probes: The ability of chlorinated biphenyl hydroquinones to form semiquinone free radicals under physiological conditions presents an opportunity for their use as biochemical probes. nih.gov By studying the formation and reactivity of these radicals, researchers can gain insights into oxidative stress mechanisms and the function of antioxidant systems within cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,1'-Biphenyl]diol, 4-chloro-, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via the Mannich reaction, as demonstrated in the preparation of crown ether derivatives using 4-chloro-2-(1H-pyrazol-3-yl)phenol under controlled pH and temperature . Alternative routes may involve Suzuki coupling for biphenyl backbone assembly, followed by selective hydroxylation and chlorination. Reaction optimization should include monitoring by thin-layer chromatography (TLC) and purification via column chromatography to isolate isomers.
Q. How should researchers characterize the physical and chemical properties of [1,1'-Biphenyl]diol, 4-chloro-?
- Methodological Answer : Key properties include:
- Melting point : 32 °C (lit.)
- Solubility : <0.1 g/100 mL in water at 22°C
- Spectroscopic data : Use NIST Standard Reference Database 69 for infrared (IR) and mass spectrometry (MS) validation . Compare retention times with certified standards (e.g., 4-Chlorobiphenyl standard solution, 100 µg/mL in isooctane) for GC-MS alignment .
Q. What precautions are necessary for handling and storing [1,1'-Biphenyl]diol, 4-chloro-?
- Methodological Answer : Store in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Conduct experiments in fume hoods due to potential toxicity, referencing EPA guidelines for polychlorinated biphenyl (PCB) congener handling (e.g., PCB-004) . Use personal protective equipment (PPE) compliant with OSHA standards, as outlined in Safety Data Sheets (SDS) for analogous chlorinated biphenyls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for [1,1'-Biphenyl]diol, 4-chloro-?
- Methodological Answer : Discrepancies (e.g., solubility in organic solvents) may arise from isomer impurities or solvent purity. Implement orthogonal validation:
- HPLC-MS : Quantify isomers using a C18 column with acetonitrile/water gradient .
- Karl Fischer titration : Confirm solvent water content to <50 ppm .
- Cross-reference NIST data and peer-reviewed studies to identify systematic errors .
Q. What advanced analytical methods are suitable for studying environmental degradation pathways of this compound?
- Methodological Answer : For environmental fate studies:
- Photolysis : Use UV-Vis spectroscopy to track degradation under simulated sunlight, noting byproducts via high-resolution MS (HRMS) .
- Biodegradation : Employ soil microcosms with LC-MS/MS to detect intermediate metabolites (e.g., chlorinated dihydroxybiphenyls) .
- PCB congener analysis : Compare degradation kinetics with EPA-certified PCB-004 standards .
Q. How can researchers design experiments to investigate the compound’s role in polymer synthesis?
- Methodological Answer : Explore co-polymerization with sulfonyl chlorides (e.g., 1,1'-sulfonylbis(4-chlorophenyl)) under inert conditions. Monitor reaction progress via:
- Gel Permeation Chromatography (GPC) : Determine molecular weight distribution .
- FT-IR : Track disappearance of hydroxyl (3200–3600 cm⁻¹) and sulfonyl chloride (1370 cm⁻¹) peaks .
Q. What mechanistic insights can be gained from studying metal ion complexation with [1,1'-Biphenyl]diol, 4-chloro-?
- Methodological Answer : Synthesize crown ether derivatives via Mannich reaction (as in ) and conduct titration experiments:
- Isothermal Titration Calorimetry (ITC) : Measure binding constants for transition metals (e.g., Cu²⁺, Fe³⁺).
- X-ray Crystallography : Resolve coordination geometry using single-crystal diffraction.
Q. How does structural isomerism impact the compound’s spectroscopic signatures and reactivity?
- Methodological Answer : Compare para- and ortho-chlorinated isomers:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
